molecular formula C14H23NO4S B2840262 8-{[(Tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylic acid CAS No. 2137673-26-6

8-{[(Tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2840262
CAS No.: 2137673-26-6
M. Wt: 301.4
InChI Key: LIGPAFHWOYFJNV-UHFFFAOYSA-N
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Description

The compound “8-{[(Tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylic acid” is a chemical compound with the CAS Number: 2137592-24-4 . It has a molecular weight of 333.41 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO6S/c1-13(2,3)21-12(18)15-10-4-5-22(19,20)14(8-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 333.4 . It is a powder that is stored at room temperature .

Scientific Research Applications

Peptide Synthesis and Conformational Studies

The synthesis and application of 8-{[(Tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylic acid and its derivatives have been explored in the realm of peptide synthesis and conformational analysis. These compounds serve as constrained surrogates for dipeptides such as Pro-Leu and Gly-Leu, enabling the study of peptide conformation and the design of peptidomimetics. Notably, spirolactams synthesized from this compound have been identified as gamma-turn and distorted type II beta-turn mimetics, demonstrating their potential in mimicking peptide secondary structures (Fernandez et al., 2002).

Supramolecular Chemistry

Additionally, derivatives of this compound have been investigated for their role in supramolecular chemistry. The relationship between molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, which share a structural similarity with the compound , highlights the impact of substituents on the cyclohexane ring on supramolecular arrangements. This research underscores the utility of such compounds in understanding and designing new molecular architectures (Graus et al., 2010).

Unnatural Amino Acid Synthesis

The compound and its related structures have also been pivotal in the synthesis of unnatural cyclic α-amino acids, which are crucial for discovering biologically active compounds and macromolecules. The crystal structures of enantiomers derived from this compound have been elucidated, offering insights into the stereochemistry and potential biological activity of these unnatural amino acids (Żesławska et al., 2017).

Methodological Innovations in Organic Synthesis

Methodological advances in organic synthesis using derivatives of this compound have facilitated the synthesis of other potential biologically active heterocyclic compounds. These developments have expanded the toolbox for chemists working in drug discovery and development, enabling the creation of novel compounds with potential therapeutic applications (Moskalenko & Boev, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements include measures to take in case of accidental exposure or ingestion .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]-5-thiaspiro[3.5]nonane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-13(2,3)19-12(18)15-10-4-5-20-14(8-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGPAFHWOYFJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCSC2(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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